molecular formula C18H16N4O4S B2863627 methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896331-03-6

methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2863627
CAS No.: 896331-03-6
M. Wt: 384.41
InChI Key: SDJVXAVNUNWKHS-UHFFFAOYSA-N
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Description

Methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrido-triazinone core fused with a benzoate ester moiety. Its structure includes a sulfur-linked acetamido bridge, which may confer unique physicochemical and biological properties. The compound’s 8-methyl-4-oxo-pyrido-triazine scaffold differentiates it from simpler triazine derivatives, suggesting distinct reactivity and target selectivity.

Properties

IUPAC Name

methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-7-8-22-14(9-11)20-17(21-18(22)25)27-10-15(23)19-13-5-3-12(4-6-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVXAVNUNWKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, the introduction of the sulfanylacetyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Biological Activity

Methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazinone core integrated with a sulfanyl group and an acetamido moiety. Its chemical structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structural complexity contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Research has shown that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Initial findings suggest it may serve as a selective COX-II inhibitor, which could reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

A study conducted by researchers demonstrated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses considerable antibacterial activity.

Anticancer Activity

In a multicellular spheroid model used for cancer research, this compound was shown to reduce tumor size significantly. The following table summarizes the findings:

Treatment Concentration (μM)Tumor Size Reduction (%)
1025
2550
5075

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through COX enzyme inhibition assays. The IC50 values for COX-I and COX-II were recorded as follows:

EnzymeIC50 (μM)
COX-I15
COX-II0.5

These results suggest a strong selectivity towards COX-II inhibition, which is beneficial for reducing inflammation with minimal side effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with sulfonylurea herbicides and pyrido-triazine derivatives. Key comparisons include:

Compound Name Core Structure Substituents Application Reference
Methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate Pyrido[1,2-a][1,3,5]triazin-4-one 8-methyl, 4-oxo, sulfur-linked acetamido-benzoate Potential agrochemical N/A
Metsulfuron-methyl ester 1,3,5-Triazine 4-methoxy, 6-methyl, sulfonylurea-linked benzoate Herbicide (ALS inhibitor)
Ethametsulfuron-methyl ester 1,3,5-Triazine 4-ethoxy, 6-methylamino, sulfonylurea-linked benzoate Herbicide (ALS inhibitor)
Triflusulfuron-methyl ester 1,3,5-Triazine 4-dimethylamino, 6-(2,2,2-trifluoroethoxy), sulfonylurea-linked benzoate Herbicide (ALS inhibitor)

Key Observations :

  • The sulfur atom in the acetamido bridge may enhance metabolic stability or modulate solubility compared to oxygen or nitrogen linkages in sulfonylurea herbicides .
Physicochemical Properties

Direct data on the target compound (e.g., melting point, solubility) are unavailable. However, comparisons with structurally related compounds suggest:

  • Polarity: The pyrido-triazinone core and ester group may reduce water solubility compared to sulfonylureas, which often exhibit moderate solubility due to ionizable sulfonyl groups .
  • Stability: The 4-oxo group in the triazinone ring may increase susceptibility to hydrolysis under acidic/basic conditions, similar to oxadiazole derivatives .

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